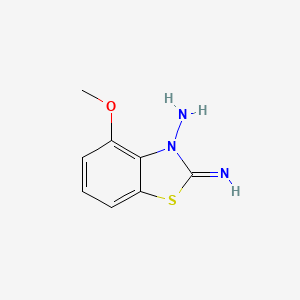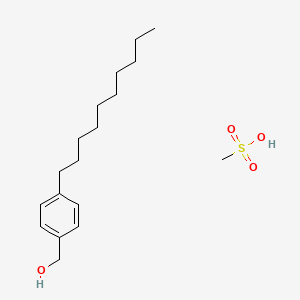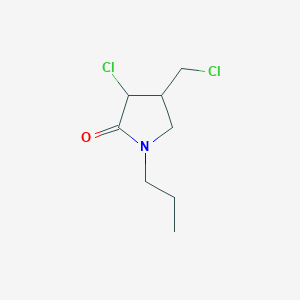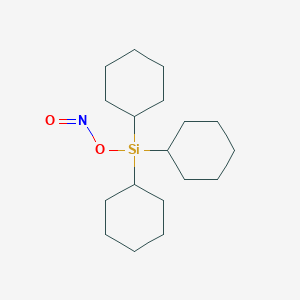![molecular formula C8H12 B14583694 (1R)-Bicyclo[3.2.1]oct-2-ene CAS No. 61617-43-4](/img/structure/B14583694.png)
(1R)-Bicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Bicyclo[321]oct-2-ene is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton with a double bond at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, yields the desired bicyclic compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Halogenated Compounds: Produced through halogenation reactions.
Applications De Recherche Scientifique
(1R)-Bicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-Bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its double bond and bicyclic structure. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.3.1]non-2-ene: A larger bicyclic compound with an additional carbon atom in the ring system.
Uniqueness
(1R)-Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring size and the position of the double bond, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
61617-43-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(1R)-bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1 |
Clé InChI |
YEHSTKKZWWSIMD-GVHYBUMESA-N |
SMILES isomérique |
C1CC2CC=C[C@H]1C2 |
SMILES canonique |
C1CC2CC1CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)







